Isradipine is derived from the chemical class of dihydropyridines, which are known for their cardiovascular effects. It was initially developed in the 1980s and has been marketed under various brand names, including Dynacirc. The compound is classified under the following categories:
The synthesis of Isradipine involves several key steps that ensure high purity and yield. A notable method includes the reaction of 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester with isopropyl-aminocrotonate in ethanol at controlled temperatures (25 to 35°C). This reaction typically proceeds to completion within 6 to 8 hours.
Isradipine's molecular formula is CHNO, with a molar mass of approximately 312.36 g/mol. The compound features a dihydropyridine ring system fused with a benzofurazan moiety, which contributes to its unique pharmacological activity.
Isradipine undergoes various chemical reactions typical for dihydropyridine derivatives, including:
Isradipine exerts its pharmacological effects primarily through the blockade of L-type calcium channels located in vascular smooth muscle cells and cardiac myocytes. By inhibiting calcium influx during depolarization, Isradipine causes:
The onset of action typically occurs within 30 minutes after administration, with peak effects observed within 1 to 2 hours.
Isradipine has several important applications in both clinical and research settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3